molecular formula C14H18ClNO4 B12998664 tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate

tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B12998664
M. Wt: 299.75 g/mol
InChI Key: UOQUVQZKMKCMDE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C11H14ClNO3. It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-chloro-4-hydroxyphenylcarbamate with appropriate reagents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures, including the use of high-purity reagents and advanced analytical techniques to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer properties.

    Medicine: Investigated as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential role in modulating signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and tert-butyl ester group contribute to its stability and reactivity, making it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

tert-butyl 3-(2-chloro-4-hydroxyphenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C14H18ClNO4/c1-13(2,3)20-12(18)16-7-14(19,8-16)10-5-4-9(17)6-11(10)15/h4-6,17,19H,7-8H2,1-3H3

InChI Key

UOQUVQZKMKCMDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=C(C=C2)O)Cl)O

Origin of Product

United States

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